molecular formula C21H17FN2O2S B15015671 4,5-b']Dithiophene

4,5-b']Dithiophene

Cat. No.: B15015671
M. Wt: 380.4 g/mol
InChI Key: NQOWGRDWKNAZCM-UHFFFAOYSA-N
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Description

4,5-bis(3,7-dimethyloctyl)thieno[3,4-b]thiophene is a heterocyclic compound that consists of two thiophene rings fused together. This compound is known for its stable and electron-rich structure, making it a valuable candidate in various scientific and industrial applications. The unique arrangement of sulfur atoms within the thiophene rings contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-bis(3,7-dimethyloctyl)thieno[3,4-b]thiophene typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4,5-bis(3,7-dimethyloctyl)thieno[3,4-b]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4,5-bis(3,7-dimethyloctyl)thieno[3,4-b]thiophene involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

  • Thieno[3,2-b]thiophene
  • Thieno[2,3-b]thiophene
  • Thieno[3,4-c]thiophene

Comparison: 4,5-bis(3,7-dimethyloctyl)thieno[3,4-b]thiophene stands out due to its unique substitution pattern and electron-rich structure, which enhances its stability and reactivity. Compared to other thienothiophene isomers, it exhibits distinct optoelectronic properties, making it more suitable for applications in organic electronics and photovoltaics .

Properties

Molecular Formula

C21H17FN2O2S

Molecular Weight

380.4 g/mol

IUPAC Name

O-[3-[(3-methylphenyl)carbamoyl]phenyl] N-(4-fluorophenyl)carbamothioate

InChI

InChI=1S/C21H17FN2O2S/c1-14-4-2-6-18(12-14)23-20(25)15-5-3-7-19(13-15)26-21(27)24-17-10-8-16(22)9-11-17/h2-13H,1H3,(H,23,25)(H,24,27)

InChI Key

NQOWGRDWKNAZCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)OC(=S)NC3=CC=C(C=C3)F

Origin of Product

United States

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